2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide
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Overview
Description
2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide is an organic compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its complex structure, which includes multiple chlorine atoms and benzamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-chloroaniline and 4-chlorobenzoyl chloride under specific conditions. The reaction is catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to changes in cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(3-chloroanilino)ethyl)benzamide
- 4-chloro-N-(2,2,2-trichloro-1-(2,3-dichlorophenylamino)ethyl)benzamide
Uniqueness
2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide is unique due to its specific arrangement of chlorine atoms and benzamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C21H15Cl3N2O2 |
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Molecular Weight |
433.7 g/mol |
IUPAC Name |
2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C21H15Cl3N2O2/c22-14-10-8-13(9-11-14)19(21(28)25-16-5-3-4-15(23)12-16)26-20(27)17-6-1-2-7-18(17)24/h1-12,19H,(H,25,28)(H,26,27) |
InChI Key |
TXLDMFOYROGSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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